Flutolanil-d7: A Technical Guide to its Chemical Properties, Structure, and Application
Flutolanil-d7: A Technical Guide to its Chemical Properties, Structure, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutolanil is a systemic fungicide belonging to the benzanilide class, widely utilized in agriculture to control a range of fungal pathogens, particularly those from the Basidiomycetes class.[1][2] Its efficacy lies in its specific mode of action, targeting the succinate dehydrogenase (SQR) enzyme complex (Complex II) within the mitochondrial respiratory chain of fungi.[3][4] This inhibition disrupts the fungus's energy production, leading to growth inhibition and eventual cell death.[3][5] Flutolanil-d7 is the deuterated analog of Flutolanil, where seven hydrogen atoms in the isopropoxy group have been replaced with deuterium.[6] This isotopic labeling makes it an invaluable tool for researchers in various fields, including pesticide metabolism, environmental fate studies, and pharmacokinetic analysis.[7][8][9] The substitution of hydrogen with deuterium provides a distinct mass signature that allows for sensitive and specific tracing of the molecule without significantly altering its chemical properties.[7][10]
This technical guide provides an in-depth exploration of the chemical properties, structure, and applications of Flutolanil-d7, designed to be a comprehensive resource for researchers and professionals in drug development and agricultural science.
Chemical and Physical Properties
The introduction of deuterium into the Flutolanil structure results in a molecule with a higher molecular weight but with chemical and physical properties that are very similar to its non-deuterated counterpart. This similarity is crucial for its use as a tracer, as it is expected to behave identically to the parent compound in biological and environmental systems.
| Property | Value | Source |
| Chemical Name | N-(3-(isopropoxy-d7)phenyl)-2-(trifluoromethyl)benzamide | [6] |
| Synonyms | 3'-Isopropoxy-d7-2-trifluoromethylbenzanilide, Moncoat-d7, Moncut-d7, ProStar-d7 | [6] |
| Molecular Formula | C17H9D7F3NO2 | [11][6] |
| Molecular Weight | 330.35 g/mol | [11][6] |
| Appearance | Neat | [11] |
| Unlabelled CAS Number | 66332-96-5 | [6] |
| Solubility (Flutolanil) | Water: 8.01 mg/L (20°C) | [5] |
| Partition Coefficient (Log Pow) (Flutolanil) | 3.17 | [5] |
| Melting Point (Flutolanil) | 104-105 °C | [12] |
| Boiling Point (Flutolanil) | 339.1 °C at 760 mmHg | [12] |
Structural Elucidation
The chemical structure of Flutolanil-d7 consists of a 2-(trifluoromethyl)benzamide moiety linked to a 3-(isopropoxy-d7)aniline group. The key feature is the presence of seven deuterium atoms on the isopropyl group attached to the phenyl ring.
Caption: Chemical structure of Flutolanil-d7.
Synthesis and Labeling
The synthesis of Flutolanil-d7 involves the incorporation of deuterium atoms into the isopropoxy moiety of the molecule. A common strategy for introducing deuterium is through the use of deuterated starting materials or reagents in the synthetic pathway. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of Flutolanil-d7
-
Synthesis of Deuterated Isopropanol (Isopropanol-d8): This can be achieved through the reduction of acetone with a deuterated reducing agent such as lithium aluminum deuteride (LiAlD4) in an aprotic solvent like anhydrous diethyl ether. The reaction is typically performed under an inert atmosphere to prevent quenching of the reducing agent by moisture.
-
Williamson Ether Synthesis: 3-Aminophenol is reacted with deuterated isopropyl bromide (prepared from isopropanol-d8) in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone or acetonitrile. This reaction forms the deuterated ether linkage.
-
Amide Coupling: The resulting 3-(isopropoxy-d7)aniline is then coupled with 2-(trifluoromethyl)benzoyl chloride. This is a standard Schotten-Baumann reaction, typically carried out in a two-phase system of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., sodium hydroxide solution) or in a single-phase system with a non-nucleophilic base like triethylamine.
-
Purification: The final product, Flutolanil-d7, is purified using standard techniques such as recrystallization or column chromatography to achieve high purity.
Caption: Synthetic workflow for Flutolanil-d7.
Mechanism of Action
Flutolanil, and by extension Flutolanil-d7, acts as a potent and specific inhibitor of the succinate dehydrogenase (SQR) enzyme, also known as Complex II, in the mitochondrial electron transport chain of Basidiomycete fungi.[3][13][4] This enzyme is a key component of both the citric acid cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate.
By binding to the quinone-binding site of the SQR enzyme, Flutolanil blocks the transfer of electrons from succinate to ubiquinone.[14][15][16] This disruption of the electron flow has two major consequences:
-
Inhibition of ATP Production: The electron transport chain is the primary mechanism for ATP synthesis in aerobic organisms. By blocking a crucial step in this chain, Flutolanil severely limits the fungus's ability to produce energy.
-
Accumulation of Succinate: The inhibition of SQR leads to an accumulation of its substrate, succinate. This can have further downstream metabolic consequences.
The high selectivity of Flutolanil for fungal SQR over that of mammals contributes to its low mammalian toxicity.[13][4]
Caption: Inhibition of Succinate Dehydrogenase by Flutolanil-d7.
Applications in Research
The primary application of Flutolanil-d7 is as an internal standard in analytical methods for the quantification of Flutolanil residues in various matrices, including environmental samples (soil, water) and agricultural products.[8][17] Its use as an internal standard is crucial for correcting for matrix effects and variations in instrument response, thereby improving the accuracy and precision of analytical measurements.
Furthermore, Flutolanil-d7 is a valuable tool in metabolic and pharmacokinetic studies.[7][9] By administering a mixture of Flutolanil and Flutolanil-d7, researchers can track the absorption, distribution, metabolism, and excretion of the fungicide in living organisms. The distinct mass of the deuterated analog allows for its differentiation from the parent compound and its metabolites using mass spectrometry. This approach, known as stable isotope labeling, is a powerful technique in drug development and environmental science.[8][10]
Conclusion
Flutolanil-d7, the deuterated analog of the fungicide Flutolanil, serves as a critical tool for researchers and scientists. Its chemical and physical properties closely mimic those of the parent compound, making it an ideal internal standard for analytical quantification and a reliable tracer in metabolic and environmental fate studies. A thorough understanding of its structure, synthesis, and mechanism of action is essential for its effective application in advancing our knowledge of pesticide behavior and ensuring food and environmental safety.
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